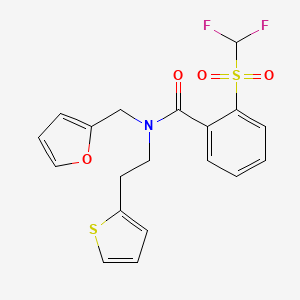

2-((difluoromethyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Reactivity

Research into heterocyclic compounds, including those containing furan and thiophene moieties, has led to the development of novel synthetic routes and understanding of their reactivity. Studies have explored the synthesis of ethyl cyano[3-cyano-4,5-dihydro-2(3H)-thienylidene- and -furanylidene]acetates and propanedinitriles through reactions involving similar structural precursors, highlighting their potential in generating new chemical entities with significant applications in organic chemistry (Yamagata et al., 1994).

Novel Insecticides

Compounds with unique chemical structures, including those with sulfonyl and fluoroalkyl groups, have been found to exhibit strong insecticidal activity against lepidopterous pests. This research underscores the potential of such compounds in agricultural applications, offering new approaches to pest management while being safe for non-target organisms (Tohnishi et al., 2005).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on phenoxazine and containing furan and thiophene units demonstrates the utility of these structural elements in detecting metal ions and other analytes. Such chemosensors can be applied in environmental monitoring, bio-imaging, and medical diagnostics, showcasing the versatility of heterocyclic compounds in sensor technology (Ravichandiran et al., 2020).

Organic Synthesis and Catalysis

Research into the synthetic applications and catalytic activities of compounds containing sulfonyl and fluoroalkyl groups, as well as heterocyclic structures, has opened up new methodologies in organic synthesis. This includes the development of glycosylation protocols and the synthesis of aryl and alkyl substituted derivatives, contributing to advancements in the synthesis of complex molecules for pharmaceutical and material science applications (Chang & Lowary, 2000).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(difluoromethylsulfonyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4S2/c20-19(21)28(24,25)17-8-2-1-7-16(17)18(23)22(13-14-5-3-11-26-14)10-9-15-6-4-12-27-15/h1-8,11-12,19H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJXFHJIEZZXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2568262.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2568263.png)

![8-bromo-2-methyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2568267.png)

![N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2568270.png)